molecular formula C14H24ClN5O B1662658 erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride CAS No. 81408-49-3

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Cat. No.: B1662658
CAS No.: 81408-49-3
M. Wt: 313.82 g/mol
InChI Key: VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-9-(2-hydroxy-3-nonyl)adenine is a chemical compound known for its potent inhibitory effects on adenosine deaminase and cyclic nucleotide phosphodiesterase type 2 (PDE2). It is widely used in scientific research due to its ability to modulate various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine typically involves the reaction of adenine with a nonyl halide in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of erythro-9-(2-hydroxy-3-nonyl)adenine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Erythro-9-(2-hydroxy-3-nonyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adenine derivatives, which are useful in different biochemical assays and research applications .

Scientific Research Applications

Erythro-9-(2-hydroxy-3-nonyl)adenine has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study enzyme kinetics and inhibition.

    Biology: It helps in understanding cellular signaling pathways and gene expression.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

    Industry: It is used in the development of pharmaceuticals and as a research reagent .

Mechanism of Action

Erythro-9-(2-hydroxy-3-nonyl)adenine exerts its effects by inhibiting adenosine deaminase and PDE2. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which modulate various cellular processes. The compound targets specific molecular pathways involved in cell proliferation, differentiation, and apoptosis .

Properties

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040473
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81408-49-3, 58337-38-5
Record name 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81408-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 2
Reactant of Route 2
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 3
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 4
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 5
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Reactant of Route 6
Reactant of Route 6
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Customer
Q & A

A: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective inhibitor of the enzyme adenosine deaminase (ADA). [, , , , , ] ADA catalyzes the conversion of adenosine to inosine. By inhibiting ADA, EHNA hydrochloride increases extracellular and intracellular adenosine levels, which can exert various physiological effects depending on the cell type and context. [, , , , , ]

ANone: EHNA hydrochloride's inhibition of ADA leads to the accumulation of adenosine, potentiating its effects on various signaling pathways. These include:

  • A2A receptor-mediated stimulation: In the mouse stomach, EHNA hydrochloride enhances adenosine's stimulatory effect on the release of both somatostatin-like immunoreactivity (SLI) and ghrelin via the A2A receptor. [, ]
  • A2B receptor-mediated effects: EHNA hydrochloride potentiates adenosine's action on the A2B receptor in airway smooth muscle cells, contributing to contractile effects. [] It also appears essential for adenosine-mediated stimulation of epithelial ciliary motility and clearance via the A2B receptor. []
  • cAMP-dependent pathways: In chondrocytes, EHNA hydrochloride, in conjunction with exogenous adenosine, enhances the suppression of LPS-stimulated NO production. This effect is likely mediated by A2A receptor activation and subsequent cAMP production. [] Similarly, in human arterial smooth muscle cells, EHNA hydrochloride enhances adenosine-induced apoptosis, a process also involving cAMP signaling. []

ANone: EHNA hydrochloride exerts a range of effects depending on the cell type and context:

  • Chondrocytes: It suppresses lipopolysaccharide (LPS)-induced NO production and stimulates cAMP accumulation, suggesting a potential therapeutic role in arthritis. [, ]
  • Smooth muscle cells: It inhibits proliferation and promotes apoptosis, suggesting potential implications for vascular remodeling in hypertension and atherosclerosis. [, ]
  • Mouse stomach: It stimulates the release of both somatostatin-like immunoreactivity (SLI) and ghrelin, suggesting a role in regulating gastric acid secretion and energy metabolism. [, ]
  • Airway smooth muscle cells: It enhances adenosine's contractile effects, potentially impacting bronchodilation. []
  • Bronchial epithelial cells: It facilitates adenosine-mediated cellular migration, contributing to epithelial repair. []

ANone: The molecular formula of EHNA hydrochloride is C16H26N6O • HCl, and its molecular weight is 354.88 g/mol.

ANone: While the provided research papers do not present detailed spectroscopic data for EHNA hydrochloride, its structure and properties have been extensively studied. Researchers interested in spectroscopic data can refer to specialized chemical databases or conduct further experimental analyses.

ANone: The research primarily focuses on the biological activity of EHNA hydrochloride. While specific information on material compatibility and stability under various conditions is limited, researchers should consider factors like pH, temperature, and solvent compatibility during experimental design.

A: EHNA hydrochloride is primarily known as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its application focuses on modulating adenosine levels by inhibiting ADA. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.